molecular formula C16H15ClN2O5S B5198244 5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide

5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide

Cat. No.: B5198244
M. Wt: 382.8 g/mol
InChI Key: HRUXNIFHPJNTOG-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide is a sulfonamide derivative featuring a benzamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a 4-acetamidosulfonylphenyl moiety attached via an amide linkage.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-10(20)19-25(22,23)13-6-4-12(5-7-13)18-16(21)14-9-11(17)3-8-15(14)24-2/h3-9H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUXNIFHPJNTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetamidobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer cells, it may induce apoptosis by disrupting the cell cycle .

Comparison with Similar Compounds

Structural Analogues in Antidiabetic Therapeutics

Glyburide (Glibenclamide)
  • Structure : 5-Chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide .
  • Key Differences :
    • Substitution: Glyburide has a cyclohexylcarbamoyl group on the sulfamoyl moiety, whereas the target compound features an acetamido group.
    • Pharmacological Role: Glyburide inhibits pancreatic KATP channels (via SUR1 binding), promoting insulin secretion .
    • Molecular Weight: 494.00 g/mol (vs. ~420–440 g/mol for the target compound, estimated from structural analogs).
  • Potency : Glyburide has high affinity for SUR1 (IC50 ~1–10 nM in pancreatic β-cells) .
Glimepiride
  • Structure : 4-Ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide .
  • Key Differences :
    • Core Structure: Pyrrolidone ring instead of benzamide.
    • Substitution: Methylcyclohexyl group enhances lipophilicity and prolonged action compared to glyburide .
Table 1: Antidiabetic Sulfonylureas Comparison
Compound Substituent on Sulfamoyl Molecular Weight (g/mol) Primary Target IC50/Potency
Target Compound Acetamido ~430 (estimated) Not reported Not tested
Glyburide Cyclohexylcarbamoyl 494.00 SUR1 (KATP channels) 1–10 nM
Glimepiride Methylcyclohexylcarbamoyl 490.62 SUR1 Longer t½ vs. glyburide

Sulfonamide Derivatives as PD-L1 Inhibitors

Several analogs with structural similarities to the target compound were synthesized and tested for immune checkpoint inhibition :

  • Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide.
    • Activity : 53.3% PD-L1 inhibition at 10 μM.
  • Compound 17 : 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide.
    • Activity : 51.3% inhibition.
  • Key Differences :
    • The target compound’s acetamidosulfonyl group may alter steric hindrance or hydrogen bonding compared to fluorophenyl/methylphenyl substituents.
    • Cytotoxicity: All compounds in this class showed low cytotoxicity (fibroblast viability >90%) .

Antimicrobial Sulfonamides

Salicylamide derivatives with chloro and hydroxy/methoxy substitutions demonstrated activity against sulfate-reducing bacteria (e.g., Desulfovibrio piger) :

  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : 64–66% biomass inhibition at 1.10 µmol/L.
  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : 82–90% inhibition.
  • Key Differences: The target compound’s methoxy group (vs.

Metabolic and Toxicity Profiles

  • Glyburide: Known for CNS penetration and interaction with ABC transporters .
  • Target Compound : Acetamido group may enhance solubility (compared to cyclohexylcarbamoyl) but could introduce susceptibility to amidase-mediated metabolism.
  • ADMET Insights :
    • Compounds with methanesulfonyl or fluorophenyl groups (e.g., ) showed favorable ADMET profiles in silico .

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